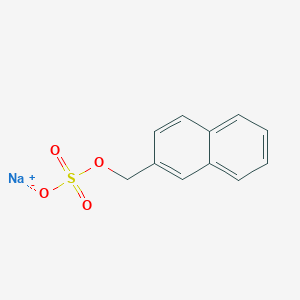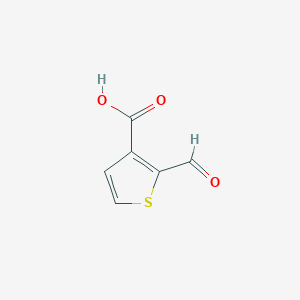
(Glu1)-Fibrinopeptide B (human)
説明
Synthesis Analysis
Solid-phase synthesis of related peptides has revealed mechanisms by which modifications of the amino terminal acids of certain fibrin-related peptides can enhance specific activities such as the activation rate of plasminogen or the retardation of fibrin polymerization, highlighting the importance of precise molecular arrangements in the function of these peptides (Chibber, Urano, & Castellino, 2009).
Molecular Structure Analysis
Investigations using NMR spectroscopy have provided insights into the spatial structure of (Glu1)-Fibrinopeptide B in various environments. For instance, studies have shown that in water solution with dodecylphosphocholine (DPC) micelles, (Glu1)-Fibrinopeptide B does not exhibit a secondary structure, yet specific fragments can be identified with precise conformations, offering clues into its structural behavior in blood vessels (Blokhin et al., 2015).
Chemical Reactions and Properties
The interaction of (Glu1)-Fibrinopeptide B with transition metals like manganese (II) chloride, cobalt (II) chloride, and gadolinium (III) chloride has been explored, revealing that the peptide’s spatial structure and its chemical properties are significantly influenced by such metals. These interactions can lead to changes in the peptide's structure, which might affect its function in the coagulation process (Faizullina, Blokhin, Kusova, & Klochkov, 2020).
科学的研究の応用
Influencing Plasmic Degradation Pathways : Olexa and Budzynski (1980) found that (Glu1)-Fibrinopeptide B in human fibrin significantly impacts the plasmic degradation pathways of cross-linked clots. This makes it a vital molecular marker for studying fibrinolysis processes (Olexa & Budzynski, 1980).
Chemotactic Activity for Leucocytes : Kay, Pepper, and McKenzie (1974) demonstrated that (Glu1)-Fibrinopeptide B has chemotactic activity for human peripheral blood leucocytes, indicating its role in immune responses (Kay, Pepper, & McKenzie, 1974).
Enhancing Plasminogen Activation : Chibber, Morris, and Castellino (1985) reported that human fibrinogen and its cleavage products, including (Glu1)-Fibrinopeptide B, enhance the rates of activation of human plasminogen by streptokinase. This implicates its role in fibrinolysis and clot breakdown (Chibber, Morris, & Castellino, 1985).
In Fibrin and Fibrinogen Discrimination : Scheefers-Borchel et al. (1985) explored the potential of a monoclonal antibody to differentiate between fibrin and fibrinogen in blood, indicating the relevance of (Glu1)-Fibrinopeptide B in clot imaging and quantification of soluble fibrin (Scheefers-Borchel et al., 1985).
Interaction with Transition Metals : Faizullina et al. (2020) investigated how cobalt and gadolinium ions interact with (Glu1)-Fibrinopeptide B, affecting its spatial structure and chemical shifts in NMR spectroscopy. This research has implications for understanding the peptide's structural dynamics (Faizullina et al., 2020).
Characterizing Binding to Thrombin : Ni et al. (1989) studied the interaction of fibrinopeptide A, closely related to fibrinopeptide B, with thrombin. This research enhances the understanding of how (Glu1)-Fibrinopeptide B might interact with other proteins in the clotting cascade (Ni et al., 1989).
Evolutionary Analysis in Primates : Nakamura, Takenaka, and Takahashi (1985) compared fibrinopeptides A and B from various primates, providing insights into the evolutionary conservation and mutations in these peptides, including (Glu1)-Fibrinopeptide B (Nakamura, Takenaka, & Takahashi, 1985).
作用機序
(Glu1)-Fibrinopeptide B (human), also known as GLU-GLY-VAL-ASN-ASP-ASN-GLU-GLU-GLY-PHE-PHE-SER-ALA-ARG, is a peptide fragment produced during the cleavage of fibrinogen by thrombin to fibrin monomer .
Target of Action
The primary target of (Glu1)-Fibrinopeptide B is the fibrinogen B beta-chain . This peptide is cleaved off from the N-terminal of the fibrinogen β chain .
Mode of Action
(Glu1)-Fibrinopeptide B interacts with its target, the fibrinogen B beta-chain, through a process of proteolytic cleavage carried out by thrombin . This interaction results in the production of fibrin monomer .
Biochemical Pathways
The action of (Glu1)-Fibrinopeptide B affects the coagulation pathway, specifically the conversion of fibrinogen to fibrin . This is an essential part of wound healing and inflammation .
Pharmacokinetics
It is known to be soluble in water at 1mg/ml , which suggests that it may have good bioavailability.
Result of Action
The action of (Glu1)-Fibrinopeptide B results in the formation of fibrin, an essential component in wound healing and inflammation . Additionally, it can cause chemotactic migration of neutrophils, monocytes, and fibroblasts .
将来の方向性
Research on (Glu1)-Fibrinopeptide B continues to explore its role in coagulation, wound healing, and potential therapeutic applications. Future studies may focus on elucidating its interactions with other clotting factors, optimizing its stability, and developing targeted therapies based on its mechanism of action .
特性
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJTGOVJLITON-OECXYHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H95N19O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583245 | |
| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103213-49-6 | |
| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of using SETRM over traditional SRM for quantifying peptides like (Glu1)-Fibrinopeptide B (human)?
A1: Traditional Selected Reaction Monitoring (SRM), while commonly used for peptide quantification, relies on collision-induced dissociation (CID) which can lead to signal loss due to product ion scattering []. This study explores SETRM, a novel approach utilizing electron transfer dissociation (ETD) instead of CID. The research demonstrates that SETRM, by monitoring the precursor to charge-reduced ion transitions, results in more intense targeted ions for doubly and triply charged peptides like (Glu1)-Fibrinopeptide B (human) compared to SRM []. This enhanced signal intensity translates to potentially higher sensitivity and lower limits of detection, making SETRM a promising technique for peptide quantification in complex biological samples.
Q2: Can you elaborate on the linearity and accuracy observed for (Glu1)-Fibrinopeptide B (human) quantification using both SRM and SETRM in the study?
A2: The research indicated that both SRM and SETRM techniques exhibited a three-order linearity for quantifying (Glu1)-Fibrinopeptide B (human) []. This implies that the measured signal response was directly proportional to the peptide concentration over a significant range, highlighting the quantitative capabilities of both methods. Furthermore, both SRM and SETRM demonstrated excellent accuracy in quantifying the peptide, suggesting that the measured values closely aligned with the true concentrations []. This underscores the reliability and precision of these mass spectrometry-based approaches for quantifying peptides like (Glu1)-Fibrinopeptide B (human) in research settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



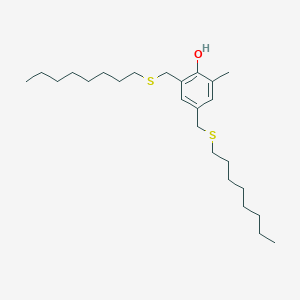


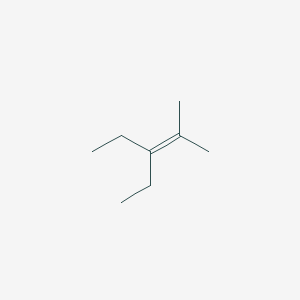
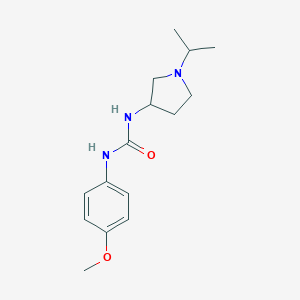
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)




